Amylocaine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

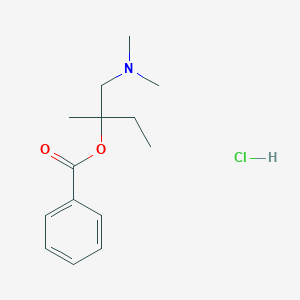

[1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2.ClH/c1-5-14(2,11-15(3)4)17-13(16)12-9-7-6-8-10-12;/h6-10H,5,11H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAXNWFCHTZUMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

644-26-8 (Parent) | |

| Record name | Amylocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045320 | |

| Record name | Amylocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-59-2 | |

| Record name | Amyleine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amylocaine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylocaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-benzoyloxy-2-methylbutyl)dimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLOCAINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/224EF0K14Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dawn of Synthetic Anesthesia: A Technical Guide to Amylocaine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the History, Synthesis, and Pioneering Role of Amylocaine Hydrochloride, the World's First Synthetic Local Anesthetic.

Abstract

This compound, commercially known as Stovaine, holds a pivotal position in the history of pharmacology as the first synthetic local anesthetic. Developed by the French chemist Ernest Fourneau in 1903, it marked a significant advancement over the naturally derived and addictive cocaine. This technical guide provides a comprehensive overview of the history, synthesis, mechanism of action, and early clinical applications of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols from the early 20th century, quantitative data for comparative analysis, and visualizations of its chemical synthesis and physiological impact.

Introduction: The Quest for a Safer Anesthetic

The introduction of cocaine as the first local anesthetic in 1884 revolutionized surgical procedures by enabling localized pain control. However, its significant drawbacks, including high toxicity, addictive potential, and instability, spurred a pressing search for a safer alternative. This scientific endeavor led to the pioneering work of Ernest Fourneau at the Pasteur Institute in Paris. In 1903, Fourneau successfully synthesized 1-(dimethylaminomethyl)-1-methylpropyl benzoate (B1203000), which he named "Stovaine," a playful anglicization of his own name ("fourneau" is French for "stove").[1][2] this compound, the salt form of this compound, quickly gained recognition as a viable and less hazardous substitute for cocaine, particularly in the burgeoning field of spinal anesthesia.[1][3]

Physicochemical and Toxicological Profile

This compound is a benzoate ester with the chemical formula C₁₄H₂₂ClNO₂ and a molecular weight of 271.78 g/mol .[2] Its development was a crucial first step in establishing the structure-activity relationships that would guide the synthesis of future generations of local anesthetics.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | [1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride |

| Synonyms | Stovaine, Amyleine hydrochloride |

| Molecular Formula | C₁₄H₂₂ClNO₂ |

| Molecular Weight | 271.78 g/mol |

| Melting Point | 177-179 °C |

| Appearance | White crystalline powder |

Table 2: Acute Toxicity of this compound (Stovaine)

| Animal Model | Route of Administration | LD₅₀ |

| Mouse | Intraperitoneal | 30 mg/kg |

| Rat | Intraperitoneal | 148 mg/kg |

| Mouse | Subcutaneous | 632 mg/kg |

| Rat | Subcutaneous | 790 mg/kg |

Synthesis of this compound: A Historical Protocol

The synthesis of Amylocaine, as first described by Fourneau, represented a significant achievement in medicinal chemistry. The multi-step process, starting from readily available precursors, paved the way for the industrial production of synthetic drugs.[4]

Experimental Protocol: Synthesis of Amylocaine (Stovaine) - Early 20th Century Method

This protocol is based on the originally reported synthesis by Ernest Fourneau in 1904.

Step 1: Synthesis of 1-chloro-2-methyl-butan-2-ol

-

Reaction Setup: A Grignard reagent is prepared by reacting magnesium turnings with ethyl bromide in anhydrous ether.

-

Grignard Reaction: To the cooled Grignard reagent, chloroacetone (B47974) is added dropwise with constant stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

-

Work-up: The reaction mixture is then hydrolyzed by carefully adding a saturated solution of ammonium (B1175870) chloride. The ethereal layer is separated, dried over anhydrous sodium sulfate, and the ether is distilled off.

-

Purification: The resulting crude 1-chloro-2-methyl-butan-2-ol is purified by fractional distillation under reduced pressure.

Step 2: Synthesis of 1-(dimethylamino)-2-methylbutan-2-ol (B1621743)

-

Amination: The purified 1-chloro-2-methyl-butan-2-ol is heated with an excess of a concentrated aqueous solution of dimethylamine (B145610) in a sealed vessel at a temperature of 100-120°C for several hours.

-

Isolation: After cooling, the reaction mixture is made alkaline with sodium hydroxide, and the liberated amino alcohol is extracted with a suitable solvent like ether.

-

Purification: The ethereal extract is dried, and the solvent is evaporated. The residual 1-(dimethylamino)-2-methylbutan-2-ol is then purified by distillation.

Step 3: Esterification to Amylocaine

-

Reaction: The purified 1-(dimethylamino)-2-methylbutan-2-ol is dissolved in a dry, inert solvent such as benzene (B151609) or toluene.

-

Acylation: An equimolar amount of benzoyl chloride is added gradually while cooling the reaction mixture.

-

Isolation of the Hydrochloride Salt: The reaction mixture is then treated with dry hydrogen chloride gas, or an ethereal solution of HCl, which precipitates the this compound salt.

-

Purification: The crude this compound is collected by filtration, washed with cold, dry ether, and can be recrystallized from a suitable solvent like ethanol (B145695) to yield the pure product.

Mechanism of Action: Blocking Neuronal Signaling

Like other local anesthetics, this compound exerts its effect by blocking the propagation of nerve impulses. This is achieved through the inhibition of voltage-gated sodium channels in the neuronal cell membrane.

By binding to a specific receptor site within the sodium channel, Amylocaine physically obstructs the influx of sodium ions that is necessary for the depolarization phase of an action potential. This blockade prevents the nerve from reaching the threshold potential required for signal transmission, resulting in a localized and reversible loss of sensation.

Early Pharmacological Evaluation and Clinical Application

The pharmacological properties of Stovaine were extensively studied in the years following its discovery. These early investigations were crucial in establishing its efficacy and safety profile relative to cocaine.

Experimental Protocol: Evaluation of Local Anesthetic Activity (Early 20th Century)

A common method for assessing the potency of local anesthetics during this period was the frog sciatic nerve preparation.

-

Preparation: A frog is pithed, and the sciatic nerve is carefully dissected and isolated.

-

Apparatus: The nerve is mounted in a chamber with stimulating and recording electrodes. The central portion of the nerve is bathed in a solution of the anesthetic agent.

-

Stimulation: A standardized electrical stimulus is applied to one end of the nerve.

-

Recording: The action potential is recorded from the other end of the nerve.

-

Assessment: The concentration of the anesthetic solution required to block the nerve impulse completely within a specified time is determined. This provides a measure of the anesthetic's potency. The time taken for the nerve to recover its conductivity after the anesthetic is washed out indicates the duration of action.

Clinical Use in Spinal Anesthesia

Stovaine rapidly became the agent of choice for spinal anesthesia in the early 20th century. It was typically administered as a 5% solution.[5] To control the spread of the anesthetic within the cerebrospinal fluid, clinicians like Arthur Barker developed hyperbaric solutions by mixing the Amylocaine solution with glucose.[5] This allowed for more precise control over the level of anesthesia.

Dosage: For spinal anesthesia, doses typically ranged from 0.05 to 0.1 grams of this compound, depending on the desired level and duration of anesthesia and the patient's condition.[6]

Comparative Efficacy

While precise quantitative comparisons from the early 1900s are scarce in modern databases, historical accounts and subsequent research indicate that Stovaine was considered to be of comparable anesthetic potency to cocaine but with a significantly better safety profile, being less toxic and non-addictive.[1][3] However, it was also noted to be a nerve irritant, which eventually led to its replacement by newer agents like procaine.[3]

Conclusion: A Legacy of Innovation

This compound, or Stovaine, holds a distinguished place in the history of medicine. As the first synthetic local anesthetic, it not only provided a much-needed safer alternative to cocaine but also laid the foundational principles for the rational design of new therapeutic agents. The methodologies developed for its synthesis and pharmacological evaluation were instrumental in the growth of the pharmaceutical industry. Although no longer in clinical use, the story of this compound serves as a testament to the power of chemical innovation in advancing medical practice and patient care.

References

The Dawn of Synthetic Anesthetics: A Technical Guide to Ernest Fourneau's Discovery of Amylocaine Hydrochloride

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery of Amylocaine hydrochloride, the first synthetic local anesthetic, by Ernest Fourneau in 1903. It details the historical context that drove the search for a non-addictive alternative to cocaine, the chemical synthesis of Amylocaine, its physicochemical properties, and the early experimental protocols used for its pharmacological evaluation. The document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history of medicinal chemistry and the foundational principles of local anesthetic development.

Introduction: The Quest for a Safer Anesthetic

The late 19th century saw the introduction of cocaine as the first effective local anesthetic, a groundbreaking development in surgical practice. However, the severe addictive properties and toxicity of cocaine quickly became apparent, prompting an urgent search for a safer, synthetic alternative.[1] Ernest Fourneau, a French chemist at the Pasteur Institute, was at the forefront of this endeavor.[2] His work, deeply rooted in the emerging field of medicinal chemistry, focused on simplifying the complex structure of the cocaine molecule while retaining its anesthetic properties. This systematic approach led to the synthesis of Amylocaine in 1903, a compound that would revolutionize local anesthesia.[2][3] Patented under the names Stovaine and Forneaucaine, this compound became the world's first commercially produced synthetic local anesthetic.[1][4]

Physicochemical Properties of this compound

This compound is a white crystalline substance with a bitter taste that produces a temporary numbness of the tongue.[5] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 1-(Dimethylamino)-2-methyl-2-butanol benzoate (B1203000) hydrochloride | [5] |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [4] |

| Molecular Weight | 271.78 g/mol | [4] |

| Melting Point | Decomposes at 177-179°C | [5] |

| Solubility | 1 g dissolves in 2 mL of water | [5] |

| 1 g dissolves in 3.3 mL of absolute ethanol | [5] | |

| Practically insoluble in ether | [5] | |

| Aqueous Solution pH | A 5% aqueous solution is faintly acid to litmus | [5] |

Synthesis of this compound: A Stepwise Approach

The synthesis of Amylocaine, as developed by Fourneau, is a multi-step process that exemplifies the principles of organic synthesis in the early 20th century. The general pathway is outlined below.

Detailed Experimental Protocol

Based on the work of Fourneau and Ribas (1928), the synthesis of this compound involves the benzoylation of 1-(dimethylamino)-2-methyl-2-butanol.[5] The preceding steps to obtain this amino alcohol are also crucial.

Step 1: Grignard Reaction

-

Reactants: Chloroacetone and magnesium ethyl bromide.[4]

-

Product: 1-chloro-2-methyl-butan-2-ol.[4]

-

Procedure: This step involves a standard Grignard reaction. Magnesium ethyl bromide, prepared from ethyl bromide and magnesium turnings in anhydrous ether, is reacted with chloroacetone. The reaction mixture is then hydrolyzed with a dilute acid to yield the chlorohydrin.

Step 2: Amination

-

Reactants: 1-chloro-2-methyl-butan-2-ol and dimethylamine (B145610).[4]

-

Product: 1-(dimethylamino)-2-methylbutan-2-ol (B1621743).[4]

-

Procedure: The chlorohydrin is heated with an excess of dimethylamine in a sealed vessel. The resulting mixture is then treated with a strong base to liberate the free amino alcohol, which is subsequently purified by distillation. It is noted that the Grignard and amination steps can be performed in the reverse order.[2]

Step 3: Esterification (Benzoylation)

-

Reactants: 1-(dimethylamino)-2-methylbutan-2-ol and benzoyl chloride.[4]

-

Product: Amylocaine (free base).[4]

-

Procedure: The purified amino alcohol is reacted with benzoyl chloride, typically in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The resulting Amylocaine free base is then purified.

Step 4: Salt Formation

-

Reactants: Amylocaine (free base) and hydrochloric acid.

-

Product: this compound.

-

Procedure: The purified Amylocaine free base is dissolved in a suitable solvent, and a solution of hydrochloric acid is added to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Pharmacological Evaluation: Early 20th Century Protocols

The pharmacological assessment of new local anesthetics in the early 20th century relied on a series of in vivo and ex vivo animal experiments to determine their efficacy and toxicity.

Efficacy Testing

4.1.1. Frog Sciatic Nerve Block

A classic method for evaluating the nerve-blocking capabilities of a new compound was the isolated frog sciatic nerve preparation.[6]

-

Protocol:

-

A frog is doubly pithed to eliminate sensation.

-

The sciatic nerve is dissected and placed in a nerve chamber with stimulating and recording electrodes.

-

A solution of the test compound (this compound) is applied to a section of the nerve.

-

The nerve is stimulated, and the amplitude of the compound action potential is recorded. A decrease in amplitude indicates a nerve block.[6]

-

4.1.2. Rabbit Cornea Test

To assess the topical anesthetic effect, the rabbit cornea test was a standard procedure.

-

Protocol:

-

A solution of the local anesthetic is applied to the cornea of a rabbit's eye.

-

The corneal reflex is tested at regular intervals by touching the cornea with a fine hair or a similar object.

-

The absence of a blink reflex indicates successful surface anesthesia.

-

Toxicity Assessment

The acute toxicity of this compound was determined by establishing the lethal dose for 50% of the test animal population (LD50) through various routes of administration.

| Route of Administration | Animal Model | LD50 Value |

| Intravenous | Rat | 25 mg/kg |

Mechanism of Action: Blocking the Sodium Channels

Like other local anesthetics, this compound exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[3][4] This action prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials. By interrupting the transmission of nerve impulses, Amylocaine effectively blocks the sensation of pain.[4]

Conclusion: A Legacy in Medicinal Chemistry

The discovery of this compound by Ernest Fourneau was a landmark achievement in the history of medicine and pharmacology. It not only provided a much-needed safer alternative to cocaine but also laid the groundwork for the development of a vast array of synthetic local anesthetics that are in use today. Although Amylocaine has been largely superseded by newer agents with improved safety and efficacy profiles, such as lidocaine, its discovery remains a testament to the power of rational drug design and the enduring importance of fundamental chemical research in advancing medical practice.[3]

References

Amylocaine Hydrochloride's Interaction with Voltage-Gated Sodium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amylocaine (B1215312), historically known by its brand name Stovaine, was the first synthetic, non-addictive local anesthetic.[1] While it has been largely superseded by newer agents like lidocaine, its fundamental mechanism of action is understood to align with that of other local anesthetics: the blockade of voltage-gated sodium channels (Nav).[1] This guide synthesizes the generally accepted principles of local anesthetic action on these channels and contextualizes them for amylocaine hydrochloride, acknowledging the limited specific quantitative data and detailed modern experimental protocols available for this particular compound. The information presented is based on the broader class of local anesthetics and serves as a foundational framework for understanding amylocaine's effects.

Core Mechanism of Action: State-Dependent Blockade

Local anesthetics, including amylocaine, exert their effects by blocking the propagation of action potentials in excitable cells, primarily neurons.[2][3] This is achieved through the inhibition of voltage-gated sodium channels, which are responsible for the rapid influx of sodium ions that underlies the depolarization phase of the action potential.[4][5]

The interaction of local anesthetics with sodium channels is not static; it is highly dependent on the conformational state of the channel. This principle is described by the Modulated Receptor Hypothesis , which posits that the affinity of the drug for the channel varies depending on whether the channel is in the resting (closed), open, or inactivated state.[5][6][7]

-

Resting State: In the resting state, at hyperpolarized membrane potentials, local anesthetics have a low affinity for the sodium channel. Blockade in this state is referred to as tonic block .[8]

-

Open and Inactivated States: The affinity of local anesthetics for the sodium channel is significantly higher when the channel is in the open or inactivated state, which occurs during membrane depolarization.[4][9] This increased affinity during neuronal activity is known as use-dependent or phasic block .[8] This state-dependent binding is crucial for the clinical efficacy of local anesthetics, as it allows for the preferential blockade of channels in rapidly firing neurons, such as those transmitting pain signals.[9]

Amylocaine, like other local anesthetics, is believed to bind to a receptor site within the inner pore of the sodium channel.[1][3] This binding stabilizes the inactivated state of the channel, thereby prolonging the refractory period and preventing the channel from returning to the resting state to be activated again.[4][6]

Access Pathways to the Receptor Site

Local anesthetics can access their binding site within the sodium channel pore through two primary pathways:

-

Hydrophilic Pathway: The charged, protonated form of the local anesthetic can access the inner pore through the activation gate when the channel is in the open state.[4]

-

Hydrophobic Pathway: The uncharged, lipid-soluble form of the local anesthetic can partition into the cell membrane and access the binding site through lateral fenestrations in the channel protein.[4][10] This pathway is accessible even when the channel is in the closed state.

The pathway utilized depends on the physicochemical properties of the specific local anesthetic, such as its pKa and lipid solubility.

Quantitative Data on Local Anesthetic-Sodium Channel Interactions

While specific quantitative data for this compound is scarce in recent literature, the following table presents typical quantitative data obtained for other well-characterized local anesthetics, which can serve as a reference. These values are typically determined using electrophysiological techniques like patch-clamp.

| Local Anesthetic | Channel Subtype | IC50 (Tonic Block) | IC50 (Use-Dependent/Phasic Block) | Dissociation Constant (Kd) | Reference |

| Lidocaine | rNav1.4 | ~300 µM (resting state) | ~20 µM (open state) | 260 µM (resting, bacterial channel) | [11],[12] |

| Tetracaine | Frog Sciatic Nerve | 0.7 µM | - | - | |

| Bupivacaine | Frog Sciatic Nerve | 27 µM | - | - | |

| Procaine | Frog Sciatic Nerve | 60 µM | - | - | |

| Articaine (B41015) | rNav1.4 | 378 µM (resting state) | 15.8 µM (open state) | - | [13] |

Note: IC50 and Kd values are highly dependent on the experimental conditions, including the specific sodium channel isoform, the holding potential, and the stimulation frequency.

Experimental Protocols for Studying Local Anesthetic Action

The gold-standard technique for investigating the interaction of drugs with ion channels is the patch-clamp technique , specifically in the whole-cell configuration. This method allows for the precise control of the membrane potential and the recording of ionic currents through the channels.

General Protocol for Whole-Cell Voltage-Clamp Electrophysiology

This protocol provides a general framework for assessing the tonic and use-dependent block of voltage-gated sodium channels by a local anesthetic like this compound.

1. Cell Preparation:

- Use a stable cell line (e.g., HEK293 or CHO cells) expressing the desired voltage-gated sodium channel subtype (e.g., Nav1.7 for pain studies).

- Culture cells to an appropriate confluency on glass coverslips.

2. Solutions:

- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

- External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

- Prepare stock solutions of this compound in the external solution at various concentrations.

3. Electrophysiological Recording:

- Use a patch-clamp amplifier and data acquisition system.

- Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

- Establish a whole-cell recording configuration.

- Hold the cell membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure most channels are in the resting state.

4. Experimental Procedures:

-

Tonic Block Assessment:

-

From the holding potential, apply a brief depolarizing pulse (e.g., to -10 mV for 20 ms) to elicit a peak sodium current.

-

Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.

-

Perfuse the cell with increasing concentrations of this compound and record the steady-state block of the peak current.

-

Construct a concentration-response curve to determine the IC50 for tonic block.

-

-

Use-Dependent (Phasic) Block Assessment:

-

From the holding potential, apply a train of depolarizing pulses (e.g., to -10 mV for 10 ms (B15284909) at a frequency of 10 Hz).

-

Record the peak sodium current for each pulse in the train.

-

Perfuse the cell with a fixed concentration of this compound and repeat the pulse train.

-

Measure the progressive decrease in peak current during the pulse train to quantify use-dependent block.

-

5. Data Analysis:

- Analyze the recorded currents using appropriate software.

- Calculate the percentage of current inhibition for tonic block and the rate and extent of block for use-dependent block.

- Fit concentration-response data to the Hill equation to determine IC50 values.

Visualizations

Signaling Pathway of this compound Action

Caption: General signaling pathway of local anesthetic action on voltage-gated sodium channels.

Experimental Workflow for Assessing this compound Effects

Caption: Workflow for electrophysiological assessment of this compound.

Conclusion

This compound, as a pioneering local anesthetic, is presumed to share the fundamental mechanism of action of its class: the state-dependent blockade of voltage-gated sodium channels. While specific, modern quantitative data for amylocaine is limited, the principles derived from extensive studies of other local anesthetics provide a robust framework for understanding its effects. Further research employing modern electrophysiological and molecular modeling techniques would be necessary to delineate the precise kinetic and subtype-specific interactions of amylocaine with voltage-gated sodium channels. This guide provides the foundational knowledge and experimental approaches necessary for such investigations.

References

- 1. Amylocaine | C14H21NO2 | CID 10767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. researchgate.net [researchgate.net]

- 4. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Sodium Channel as a Target for Local Anesthetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]

- 7. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Local anesthetic inhibition of a bacterial sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. State-dependent block of Na+ channels by articaine via the local anesthetic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Amylocaine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and synthesis pathway of Amylocaine hydrochloride, a pioneering synthetic local anesthetic. The document details the multi-step synthesis process, offering insights into the chemical reactions and transformations involved. Quantitative data related to the physical properties of the intermediates and the final product are summarized. Furthermore, this guide presents detailed, plausible experimental protocols for each key synthetic step, based on the original synthesis and modern chemical principles. Visual representations of the synthesis pathway are included to facilitate a clear understanding of the process.

Chemical Structure

This compound, chemically known as [1-(dimethylamino)-2-methylbutan-2-yl] benzoate (B1203000) hydrochloride, is the hydrochloride salt of the base Amylocaine.

-

Chemical Formula: C₁₄H₂₂ClNO₂

-

Molecular Weight: 271.78 g/mol

-

IUPAC Name: [1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride

-

CAS Number: 532-59-2

-

Canonical SMILES: CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl[1]

The structure consists of a benzoic acid ester of an amino alcohol. The tertiary amine group is crucial for its anesthetic properties and allows for the formation of the water-soluble hydrochloride salt, which is the common pharmaceutical formulation.

Synthesis Pathway

The synthesis of this compound is a multi-step process first described by Ernest Fourneau in 1904.[2][3] The pathway involves a Grignard reaction, amination, esterification, and finally, salt formation.

The logical flow of the synthesis is depicted in the following diagram:

Caption: Logical workflow for the synthesis of this compound.

The detailed chemical transformations are illustrated in the synthesis pathway diagram below:

Caption: Chemical synthesis pathway of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the intermediates and final products in the synthesis of this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |

| 1-Chloro-2-methyl-butan-2-ol | C₅H₁₁ClO | 122.59 | Liquid | - | ~153 |

| 1-(Dimethylamino)-2-methylbutan-2-ol | C₇H₁₇NO | 131.22 | Liquid | - | ~174 |

| Amylocaine (free base) | C₁₄H₂₁NO₂ | 235.33 | Solid | 115-116.5[4] | ~311 |

| This compound | C₁₄H₂₂ClNO₂ | 271.78 | Solid | Not available | Not available |

Experimental Protocols

The following are detailed, plausible experimental protocols for each step of the synthesis of this compound. These are based on the original synthetic principles and modern laboratory techniques.

Step 1: Synthesis of 1-Chloro-2-methyl-butan-2-ol via Grignard Reaction

Principle: Chloroacetone undergoes a nucleophilic addition reaction with ethylmagnesium bromide (a Grignard reagent) to form the tertiary alcohol, 1-chloro-2-methyl-butan-2-ol.

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place magnesium turnings.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the ethyl bromide solution to the magnesium. The reaction is initiated, which is evident by the formation of bubbles and a cloudy appearance. If the reaction does not start, a small crystal of iodine can be added.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has reacted.

-

Cool the Grignard reagent in an ice bath.

-

Prepare a solution of chloroacetone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Separate the ethereal layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (B86663), and filter.

-

Remove the solvent under reduced pressure. The crude 1-chloro-2-methyl-butan-2-ol can be purified by vacuum distillation.

Step 2: Synthesis of 1-(Dimethylamino)-2-methylbutan-2-ol

Principle: The chlorohydrin intermediate undergoes a nucleophilic substitution reaction with dimethylamine to yield the corresponding amino alcohol.

Procedure:

-

Place 1-chloro-2-methyl-butan-2-ol and an aqueous solution of dimethylamine (e.g., 40%) in a sealed pressure vessel or a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture to a temperature of approximately 100-120°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Make the solution basic by adding a concentrated solution of sodium hydroxide.

-

Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, and filter.

-

Remove the solvent under reduced pressure. The resulting 1-(dimethylamino)-2-methylbutan-2-ol can be purified by vacuum distillation.

Step 3: Synthesis of Amylocaine (Esterification)

Principle: The tertiary amino alcohol is esterified with benzoyl chloride. Due to the steric hindrance of the tertiary alcohol, a Schotten-Baumann type reaction is a suitable method.

Procedure:

-

Dissolve 1-(dimethylamino)-2-methylbutan-2-ol in a suitable solvent such as dichloromethane or diethyl ether in a flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Add a base, such as pyridine or an aqueous solution of sodium hydroxide, to the cooled solution.

-

Add benzoyl chloride dropwise from the dropping funnel with vigorous stirring, while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

If an aqueous base was used, separate the organic layer. If pyridine was used, wash the reaction mixture with dilute hydrochloric acid to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution, and then water.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain crude Amylocaine. The product can be purified by recrystallization from a suitable solvent like ethanol (B145695) or hexane.

Step 4: Preparation of this compound

Principle: The basic tertiary amine of the Amylocaine free base is protonated by hydrochloric acid to form the water-soluble hydrochloride salt.

Procedure:

-

Dissolve the purified Amylocaine free base in a dry, non-polar organic solvent such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of hydrogen chloride in a dry organic solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.

-

The this compound will precipitate out of the solution as a white solid.

-

Collect the precipitate by vacuum filtration and wash it with a small amount of cold, dry diethyl ether.

-

Dry the resulting this compound in a vacuum desiccator to remove any residual solvent.

Conclusion

The synthesis of this compound, while first reported over a century ago, remains a classic example of multi-step organic synthesis, employing fundamental reactions such as Grignard addition, nucleophilic substitution, and esterification. The protocols outlined in this guide provide a detailed framework for the laboratory preparation of this historically significant local anesthetic. The provided quantitative data and structural information are essential for researchers and professionals involved in the study and development of related pharmaceutical compounds.

References

molecular formula C₁₄H₂₂ClNO₂ and properties of Amylocaine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine (B1215312) hydrochloride, historically known by the trade name Stovaine, holds a significant place in the history of pharmacology as the first synthetic local anesthetic.[1] Synthesized in 1903 by Ernest Fourneau at the Pasteur Institute, it was developed as a non-addictive alternative to cocaine for regional anesthesia.[2] Although its clinical use has been superseded by newer agents with improved safety and efficacy profiles, such as lidocaine (B1675312) and bupivacaine, the study of Amylocaine hydrochloride remains valuable for understanding the structure-activity relationships of local anesthetics. This guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and analytical methodologies.

Chemical and Physicochemical Properties

This compound is the hydrochloride salt of the benzoate (B1203000) ester of 1-(dimethylamino)-2-methyl-2-butanol. Its chemical and physical properties are summarized below.

Identity and Structure

| Identifier | Value |

| Molecular Formula | C₁₄H₂₂ClNO₂ |

| IUPAC Name | [1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride[2][3] |

| CAS Number | 532-59-2[2][3][4] |

| Synonyms | Stovaine, Amyleine hydrochloride, Forneaucaine[2][4] |

| Molecular Weight | 271.78 g/mol [2][4][5] |

| Canonical SMILES | CCC(C)(CN(C)C)OC(=O)C1=CC=CC=C1.Cl[2] |

| InChI Key | YCAXNWFCHTZUMD-UHFFFAOYSA-N[2] |

Physicochemical Data

| Property | Value | Source |

| Appearance | White crystalline powder | [6] |

| Melting Point | 177-179 °C (decomposes) | [4] |

| 173-175 °C | [7] | |

| Solubility | Water: 1 g in 2 mL (approx. 500 mg/mL) | [4] |

| Ethanol: 1 g in 3.3 mL (approx. 303 mg/mL) | [4] | |

| Ether: Practically insoluble | [4] | |

| DMSO: Slightly soluble (with heating) | [7][8] | |

| pKa (basic) | 8.36 (calculated) | [6] |

| cLogP (for free base) | 3.43 (calculated) | [6] |

Pharmacology and Mechanism of Action

Like other local anesthetics, this compound functions as a membrane-stabilizing drug.[9] Its primary mechanism of action involves the blockade of voltage-gated sodium channels on the intracellular side of the nerve membrane.

Signaling Pathway

The mechanism is a direct inhibition of nerve impulse transmission rather than a complex signaling cascade.

-

Diffusion: The uncharged base form of Amylocaine diffuses across the neural membrane into the axoplasm.

-

Re-equilibration: Inside the neuron, an equilibrium is re-established between the base and the protonated, cationic form.

-

Channel Blockade: The active cationic form binds to the voltage-gated sodium channels, physically occluding them.

-

Inhibition of Depolarization: This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane.

-

Conduction Blockade: Consequently, the threshold for electrical excitability increases, the rate of rise of the action potential slows, and nerve impulse conduction is blocked, resulting in local anesthesia.[2][9]

References

- 1. Amylocaine - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 532-59-2 [smolecule.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound [drugfuture.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. amylocaine [drugcentral.org]

- 7. This compound [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

Amylocaine Hydrochloride: A Technical Analysis of a Non-Addictive Cocaine Alternative for Local Anesthesia

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The search for effective local anesthetics has been historically intertwined with the challenges of substance abuse. Cocaine, an alkaloid derived from the coca plant, was one of the first local anesthetics to be widely used in clinical practice.[1] Its efficacy in blocking nerve conduction is, however, inextricably linked to its powerful psychostimulant and addictive properties, which are primarily mediated by its interaction with the brain's reward circuitry.[2][3] This has led to a significant and ongoing public health crisis.[4]

In 1903, Ernest Fourneau synthesized amylocaine (B1215312), later known as Stovaine, marking a pivotal moment in pharmacology: the creation of the first synthetic and non-addictive local anesthetic.[5][6] The development of amylocaine was a direct response to the need for a safer alternative to cocaine.[3][5] Although now largely superseded by newer local anesthetics like lidocaine (B1675312), the pharmacological principles that render amylocaine non-addictive remain highly relevant for the development of novel non-abusable therapeutic agents.

This whitepaper will provide a detailed technical comparison of amylocaine hydrochloride and cocaine, focusing on their distinct mechanisms of action and the resulting differences in their potential for abuse.

Chemical and Pharmacological Profiles

The divergent pharmacological effects of this compound and cocaine stem from their distinct chemical structures and, consequently, their different molecular targets.

| Feature | This compound | Cocaine |

| Chemical Formula | C₁₄H₂₂ClNO₂ | C₁₇H₂₁NO₄ |

| Molar Mass | 271.78 g/mol [7][8] | 303.35 g/mol |

| Chemical Class | Benzoate Ester[6] | Tropane Alkaloid, Ester of Benzoic Acid[1] |

| Primary Mechanism of Action | Voltage-Gated Sodium Channel Blocker[5][6] | Monoamine Reuptake Inhibitor (Dopamine, Norepinephrine, Serotonin)[5][9] |

| Clinical Use | Local Anesthetic (Historically, primarily for spinal anesthesia)[6][10] | Topical Anesthetic, Vasoconstrictor (Limited clinical use due to abuse potential)[1] |

| Addictive Potential | Considered Non-Addictive[5][6] | Highly Addictive[2][3] |

Mechanism of Action: The Key to Differential Addictive Liability

The fundamental difference between amylocaine and cocaine lies in their primary molecular targets. This distinction is the cornerstone of their differing addictive potentials.

This compound: A Selective Sodium Channel Blocker

Amylocaine, like other local anesthetics, exerts its effect by reversibly blocking voltage-gated sodium channels in the neuronal cell membrane.[5][6] This action inhibits the influx of sodium ions that is necessary for the generation and propagation of action potentials. By preventing nerve depolarization, amylocaine blocks the transmission of pain signals from the periphery to the central nervous system.[6] There is no substantial evidence to suggest that amylocaine significantly interacts with the dopamine (B1211576) transporter or other key proteins in the brain's reward pathway at clinically relevant concentrations.

Cocaine: A Dopamine Transporter Inhibitor

Cocaine's primary mechanism of action underlying its reinforcing and addictive properties is the blockade of the dopamine transporter (DAT).[9][10] By binding to DAT, cocaine prevents the reuptake of dopamine from the synaptic cleft, leading to a significant increase in the extracellular concentration of dopamine in brain regions associated with reward and motivation, such as the nucleus accumbens.[11] This prolonged and enhanced dopaminergic signaling produces the intense euphoria and psychostimulant effects that drive compulsive drug-seeking behavior.[3][12]

The following diagram illustrates the distinct signaling pathways affected by amylocaine and cocaine.

Quantitative Comparison of Pharmacological Parameters

A direct comparison of the pharmacological data for amylocaine and cocaine highlights their distinct profiles. The most critical parameter for assessing addictive potential is the binding affinity for the dopamine transporter (DAT). While extensive data exists for cocaine, there is a notable absence of published data for amylocaine's affinity at DAT, which is in itself indicative of its different pharmacological class.

| Parameter | This compound | Cocaine |

| Primary Target | Voltage-Gated Sodium Channels[5][6] | Dopamine Transporter (DAT)[9][10] |

| DAT Binding Affinity (Ki) | No data available (presumed to be very low to negligible) | ~100-600 nM (depending on assay conditions)[13][14] |

| Effect on Extracellular Dopamine | No significant effect expected | Potent increase[11] |

| Local Anesthetic Action | Primary pharmacological effect[6] | Secondary to DAT inhibition[1] |

Experimental Protocols for Assessing Addictive Potential

To experimentally validate the non-addictive nature of a compound like this compound in comparison to cocaine, several well-established behavioral pharmacology paradigms are employed. Below are detailed protocols for two of the most common assays.

Intravenous Self-Administration (IVSA)

The IVSA model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures the extent to which an animal will work to receive the drug.

Objective: To determine if a drug has reinforcing effects that will sustain self-administration.

Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive), a drug infusion pump connected to a surgically implanted intravenous catheter, and a stimulus light.

Procedure:

-

Surgery: Rats or non-human primates are surgically implanted with an intravenous catheter into the jugular vein.

-

Acquisition: Animals are placed in the operant chamber. A press on the active lever results in an intravenous infusion of the test drug (e.g., cocaine at 0.5-1.0 mg/kg/infusion) and the presentation of a conditioned stimulus (e.g., a light). Presses on the inactive lever have no consequence. Sessions are typically 2 hours daily for 10-14 days.

-

Data Analysis: The primary dependent variable is the number of infusions earned per session. A significant preference for the active lever over the inactive lever indicates that the drug is acting as a reinforcer.

Expected Results:

-

Cocaine: Animals will readily learn to self-administer cocaine, showing a clear preference for the active lever and a stable pattern of intake.[15][16]

-

This compound: Based on its mechanism of action, it is hypothesized that animals would not self-administer this compound at a rate higher than saline, indicating a lack of reinforcing properties.

Conditioned Place Preference (CPP)

The CPP paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment that has been previously paired with the drug's effects.[17]

Objective: To determine if a drug produces a rewarding experience that can be associated with environmental cues.

Apparatus: A three-chamber apparatus with two larger conditioning chambers distinguished by distinct visual and tactile cues (e.g., black vs. white walls, grid vs. smooth floor) and a smaller neutral central chamber.

Procedure:

-

Pre-Conditioning (Day 1): The animal is placed in the central chamber and allowed to freely explore all three chambers for 15-20 minutes to establish baseline preference.

-

Conditioning (Days 2-5): This phase consists of alternating daily injections of the drug and vehicle. On drug days, the animal receives an injection of the test compound (e.g., cocaine at 10-20 mg/kg, i.p.) and is confined to one of the conditioning chambers for 30 minutes. On vehicle days, the animal receives a saline injection and is confined to the opposite chamber.

-

Post-Conditioning Test (Day 6): The animal is placed in the central chamber in a drug-free state and allowed to freely explore all three chambers. The time spent in each chamber is recorded.

Data Analysis: A CPP score is calculated as the time spent in the drug-paired chamber minus the time spent in the vehicle-paired chamber during the post-conditioning test. A positive CPP score indicates a preference for the drug-paired environment and suggests the drug has rewarding properties.[17][18]

Expected Results:

-

Cocaine: Cocaine consistently produces a robust conditioned place preference, with animals spending significantly more time in the cocaine-paired chamber.[19][20][21]

-

This compound: It is hypothesized that this compound would not produce a conditioned place preference, resulting in a CPP score not significantly different from zero.

Conclusion

The analysis of the available pharmacological data and the foundational principles of neurobiology strongly support the classification of this compound as a non-addictive local anesthetic. Its mechanism of action, centered on the blockade of voltage-gated sodium channels, is distinct from the dopamine transporter inhibition that underlies the addictive potential of cocaine. For researchers and drug development professionals, the case of amylocaine versus cocaine serves as a critical example of how targeting specific molecular pathways can dissociate therapeutic effects from abuse liability. While amylocaine itself is of historical significance, the principles it embodies are of enduring importance in the ongoing quest for safer and more effective therapeutic agents. Future research into novel local anesthetics should continue to prioritize selectivity for sodium channels and a lack of interaction with the dopamine reward system to ensure a favorable safety profile.

References

- 1. Assessment of receptor occupancy-over-time of two dopamine transporter inhibitors by [11C]CIT and target controlled infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amylocaine - Wikipedia [en.wikipedia.org]

- 3. real.mtak.hu [real.mtak.hu]

- 4. In vivo microdialysis as a technique to monitor drug transport: correlation of extracellular cocaine levels and dopamine overflow in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 532-59-2 [smolecule.com]

- 6. Amylocaine | C14H21NO2 | CID 10767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. KEGG DRUG: this compound [genome.jp]

- 9. In vivo microdialysis [bio-protocol.org]

- 10. Amylocaine [medbox.iiab.me]

- 11. Bidirectional microdialysis in vivo shows differential dopaminergic potency of cocaine, procaine and lidocaine in the nucleus accumbens using capillary electrophoresis for calibration of drug outward diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Persistent binding at dopamine transporters determines sustained psychostimulant effects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibition of Cocaine Binding to the Human Dopamine Transporter by a Single Chain Anti-Idiotypic Antibody: Its Cloning, Expression and Functional Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intravenous cocaine self-administration in a panel of inbred mouse strains differing in acute locomotor sensitivity to cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Examining Cocaine Conditioning Place Preference in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cocaine conditioned place preference: unexpected suppression of preference due to testing combined with strong conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Enhanced Cocaine-Conditioned Place Preference and Associated Brain Regional Levels of BDNF, P-ERK1/2 and P-Ser845-GluA1 in Food-Restricted Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Individual differences in cocaine-induced conditioned place preference in male rats: Behavioral and transcriptomic evidence - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Regional Anesthesia: An In-depth Technical Guide to the Early Clinical Applications of Stovaine (Amylocaine Hydrochloride) in Spinal Anesthesia

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the nascent stages of the 20th century, the field of anesthesia was on the cusp of a revolution. The limitations and risks associated with general anesthesia spurred the search for safer, more targeted methods of pain control. This pursuit led to the development of regional anesthesia, with spinal anesthesia emerging as a groundbreaking technique. At the forefront of this innovation was Stovaine (Amylocaine hydrochloride), the first synthetic local anesthetic to be widely used for this purpose. Synthesized in 1903 by the French chemist Ernest Fourneau, Stovaine quickly became a cornerstone of spinal anesthesia, offering a promising alternative to cocaine.[1][2][3] This technical guide provides a comprehensive overview of the early clinical applications of Stovaine in spinal anesthesia, focusing on quantitative data, detailed experimental protocols, and the pioneering techniques that shaped its use.

From Synthesis to Clinical Practice: The Rise of Stovaine

Stovaine, chemically known as amylocaine (B1215312) hydrochloride, was developed at the Pasteur Institute.[2] Its introduction was a significant milestone, offering a non-addictive alternative to cocaine with a perceived better safety profile.[3] The French surgeon Paul Reclus was the first to report on its successful clinical use in 1904.[3] However, it was the work of surgeons like the Englishman Arthur Barker that truly popularized Stovaine for spinal anesthesia. Barker's meticulous technique, which included the use of a hyperbaric solution, helped to standardize the procedure and improve its predictability.[4]

Quantitative Data from Early Clinical Applications

The early clinical use of Stovaine was documented in a number of reports, providing valuable insights into its efficacy and safety profile. The following tables summarize the available quantitative data from key early studies.

| Investigator(s) | Publication Year | Number of Cases | Dosage of Stovaine | Primary Surgical Procedures | Reported Success Rate | Key Reported Side Effects |

| Lloyd Noland | 1910 | 20 | 0.05 - 0.1 g | Hernia repair, appendectomy, hemorrhoidectomy, gynecological procedures | Not explicitly stated, but implied high success | Nausea, vomiting, headache, transient urinary retention |

| Frank Cole Madden | 1912 | 1000 | 0.04 - 0.1 g | General surgery, gynecological, urological, orthopedic | Over 95% | Headache, backache, transient paralyses, rare instances of more severe neurological complications |

Table 1: Summary of Early Clinical Trials of Stovaine in Spinal Anesthesia

| Parameter | Lloyd Noland (1910) | Frank Cole Madden (1912) |

| Onset of Anesthesia | 5 - 10 minutes | 5 - 15 minutes |

| Duration of Anesthesia | 45 - 90 minutes | 60 - 120 minutes |

| Maximum Sensory Block Height | Typically up to the umbilicus | Variable, could be controlled by posture |

Table 2: Anesthetic Properties of Stovaine in Early Clinical Use

Experimental Protocols of Pioneering Techniques

The successful application of Stovaine in spinal anesthesia was heavily reliant on the development of specific techniques. The protocols of two key pioneers, Arthur Barker and Thomas Jonnesco, are detailed below.

Barker's Technique of Spinal Anesthesia with a Hyperbaric Stovaine Solution

Arthur Barker's method was noted for its emphasis on controlling the spread of the anesthetic by using a solution denser than cerebrospinal fluid (CSF).[4]

Materials:

-

5% Stovaine solution

-

5% Glucose solution

-

Sterile saline

-

Spinal needle with stylet

-

Syringe

Procedure:

-

Preparation of the Anesthetic Solution: A hyperbaric solution was prepared by mixing the 5% Stovaine solution with an equal volume of 5% glucose solution. This increased the specific gravity of the solution relative to CSF.[4]

-

Patient Positioning: The patient was placed in the lateral decubitus position, with the side to be operated on lowermost. The back was arched to increase the space between the lumbar vertebrae.

-

Identification of Injection Site: The injection was typically made in the lumbar region, between the second and third or third and fourth lumbar vertebrae, to avoid injury to the spinal cord.

-

Aseptic Technique: Strict aseptic precautions were observed throughout the procedure.

-

Lumbar Puncture: The spinal needle with the stylet in place was introduced in the midline and advanced until a "give" was felt, indicating penetration of the dura mater.

-

Confirmation of Subarachnoid Placement: The stylet was withdrawn to confirm the free flow of clear CSF.

-

Injection of Anesthetic: The syringe containing the Stovaine-glucose solution was attached to the needle, and the anesthetic was injected slowly.

-

Post-injection Positioning: The patient was kept in the lateral position for a few minutes to allow the hyperbaric solution to settle on the dependent side, thus controlling the height of the anesthetic block. The head and shoulders were kept elevated to prevent the anesthetic from reaching the cervical region.

Jonnesco's Method of High Spinal Stovainization

Thomas Jonnesco, a Romanian surgeon, controversially advocated for "high spinal stovainization" to achieve anesthesia for surgeries of the head, neck, and upper limbs. His technique involved higher injection sites and the addition of strychnine (B123637).[2]

Materials:

-

Stovaine solution (concentration varied)

-

Strychnine sulfate (B86663) solution

-

Spinal needle with stylet

-

Syringe

Procedure:

-

Patient Positioning: The patient was placed in a sitting position with the head flexed forward.

-

Identification of Injection Site: For high spinal anesthesia, the injection was made at a higher level than in Barker's technique, often in the upper thoracic or even cervical region.

-

Aseptic Technique: As with all spinal procedures, strict asepsis was maintained.

-

Lumbar Puncture: The spinal needle was introduced in the midline between the spinous processes.

-

Injection of Anesthetic: A solution of Stovaine, often mixed with strychnine, was injected into the subarachnoid space. Jonnesco believed strychnine counteracted the depressive effects of Stovaine on the medulla.[2]

-

Post-injection Positioning: The patient was immediately placed in a Trendelenburg position (head down) to facilitate the spread of the anesthetic to the higher spinal segments.

It is crucial to note that Jonnesco's method was met with considerable skepticism and was not widely adopted due to the significant risks of medullary depression and other severe complications.[5]

Visualizing Early Spinal Anesthesia Workflows

To better understand the procedural flow and logical relationships in the early application of Stovaine, the following diagrams have been created using the DOT language.

Complications and the Decline of Stovaine

Despite its initial success, the use of Stovaine was not without its drawbacks. As indicated in early clinical reports, side effects ranged from relatively minor issues like headache, nausea, and vomiting to more severe, albeit rarer, neurological complications.[6] These included transient paralyses and, in some documented cases, more persistent neurological deficits.[6] The identification of Stovaine as a potential nerve irritant also raised concerns about its safety.[2]

The quest for even safer and more effective local anesthetics continued, leading to the synthesis of procaine (B135) (Novocain) by Alfred Einhorn in 1905.[4] Procaine was found to be less toxic than Stovaine, and although it had a shorter duration of action, it gradually superseded Stovaine in clinical practice.[2] By the 1940s, with the development of other local anesthetics, the use of Stovaine had largely been discontinued.[3]

Conclusion

Stovaine, as the first synthetic local anesthetic widely used for spinal anesthesia, holds a significant place in the history of regional anesthesia. The pioneering work of surgeons like Reclus, Barker, and Jonnesco in developing and refining techniques for its administration laid the groundwork for modern spinal anesthetic practices. While its clinical use was ultimately curtailed by the advent of safer agents, the early experiences with Stovaine provided invaluable lessons in the principles of spinal anesthesia, including the importance of baricity, patient positioning, and the potential for neurological complications. For today's researchers and drug development professionals, the story of Stovaine serves as a compelling case study in the iterative process of innovation in anesthetic drug discovery and application, highlighting the continuous drive for improved safety and efficacy.

References

- 1. ON SPINAL ANAESTHESIA BY STOVAINE: WITH REMARKS ON 1,000 CASES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A History of Regional Anesthesia | Anesthesia Key [aneskey.com]

- 3. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 4. anaesthetists.org [anaesthetists.org]

- 5. scielo.br [scielo.br]

- 6. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

Amylocaine Hydrochloride: A Historical and Technical Review of its Pharmacokinetics and Pharmacodynamics

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine hydrochloride, commercially known as Stovaine, holds a significant place in the history of pharmacology as the first synthetic local anesthetic.[1][2] Synthesized in 1903 by the French chemist Ernest Fourneau at the Pasteur Institute, it was developed as a safer, non-addictive alternative to cocaine for regional anesthesia.[1][3][4] Its introduction marked a pivotal moment, paving the way for the development of a new class of therapeutic agents. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound within its historical context, presenting the available quantitative data, detailing early experimental protocols, and visualizing its mechanism of action.

Pharmacodynamics: The Mechanism of Pain Blockade

The primary pharmacodynamic effect of this compound is the reversible blockade of nerve impulse transmission, resulting in a temporary loss of sensation. This is achieved through a mechanism shared with other local anesthetics: the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[3][5]

By binding to these channels, this compound prevents the influx of sodium ions that is necessary for the generation and propagation of action potentials.[5] This action effectively stops the transmission of pain signals from the periphery to the central nervous system.[5] When administered for spinal anesthesia, this blockade can produce anesthesia from the chest down to the legs.[5]

Signaling Pathway

The mechanism of action of this compound is a direct interaction with voltage-gated sodium channels, rather than a complex signaling cascade. The following diagram illustrates this direct blockade.

Pharmacokinetics: A Historical Perspective on ADME

Detailed pharmacokinetic data for this compound, including quantifiable metrics for absorption, distribution, metabolism, and excretion (ADME), are scarce due to the era in which it was predominantly used.[5] The field of pharmacokinetics was not yet fully established, and the analytical methods for such studies were limited.[6] However, historical texts provide some qualitative insights.

Being a benzoate (B1203000) ester, it is presumed that this compound was metabolized by plasma esterases, similar to other ester-type local anesthetics.[7] Its primary application in spinal anesthesia involved direct administration into the cerebrospinal fluid, bypassing typical absorption and distribution pathways.[3][8]

Toxicology

While heralded as less toxic than cocaine, this compound was not without adverse effects. Historical reports mention the potential for cardiac failure during prolonged surgeries.[4] It was also noted to be a nerve irritant, which contributed to its eventual replacement by newer agents like procaine.[4]

| Toxicology Data for this compound (as Stovaine) | |

| Parameter | Value |

| Lethal Dose (Cat) | The certain lethal dose for the cat by intravenous injection is about 15 to 20 mgm. per kilogram of body weight. |

| Lethal Dose (Dog) | The average fatal dose for the dog when injected intravenously with a 1 per cent solution of stovaine at the rate of 1 cc. per minute is about 25 mgm. per kilogram of body weight. |

| Relative Toxicity | Stovaine is about one-third less toxic than cocaine when rapidly injected into a vein of a cat. |

Data extracted from "A Contribution to the Pharmacology of Stovaine" by M.I. Smith and R.A. Hatcher (1917).

Experimental Protocols in Historical Context

The evaluation of this compound in the early 20th century relied on animal experimentation and clinical observation. The following outlines the methodologies described in historical literature.

Animal Studies (Early 1900s)

-

Objective: To determine the toxicity and physiological effects of this compound.

-

Animal Models: Primarily cats and dogs.

-

Methodology:

-

Preparation: Animals were anesthetized, typically with ether. The femoral vein was exposed for intravenous injections. Blood pressure was recorded from the carotid artery using a mercury manometer. Respiration was recorded by means of a pneumograph.

-

Drug Administration: this compound (Stovaine) was administered as a solution (e.g., 1% in water) via intravenous injection. The rate of injection was controlled, for example, at 1 cc per minute.

-

Observation: The primary endpoints were the lethal dose and the effects on the circulatory and respiratory systems. The lethal dose was determined by continuous injection until cardiac or respiratory failure occurred.

-

-

Key Findings: These experiments established the lethal dose in different animal species and compared its toxicity to that of cocaine.

Clinical Application: Spinal Anesthesia (Arthur Barker's Technique)

-

Objective: To provide safe and effective surgical anesthesia.

-

Patient Population: Surgical patients undergoing procedures on the lower body.

-

Methodology (c. 1907):

-

Preparation of Anesthetic Solution: A hyperbaric solution was created by mixing a 5% solution of this compound with a 5% glucose solution in normal saline.[9] This increased the specific gravity of the solution, allowing its spread within the cerebrospinal fluid (CSF) to be controlled by gravity.[9]

-

Patient Positioning: The patient was positioned to control the level of anesthesia. For example, a head-down tilt would allow the hyperbaric solution to travel further up the spinal canal.

-

Lumbar Puncture: A spinal needle was inserted into the subarachnoid space, typically between the L3 and L4 vertebrae, to avoid the spinal cord.[9]

-

Injection: The this compound solution was injected into the CSF.

-

Onset and Duration: The onset of anesthesia was typically rapid, and the duration was sufficient for many surgical procedures of the time.

-

Conclusion

This compound, or Stovaine, represents a critical milestone in the development of local anesthetics. While the detailed pharmacokinetic and pharmacodynamic data available today for modern drugs are largely absent for Amylocaine due to the historical period of its use, examining the available literature provides valuable insights into the early days of anesthetic research. The qualitative descriptions of its sodium channel blocking mechanism and the documented experimental and clinical protocols from the early 20th century offer a unique window into the evolution of pharmacology and anesthetic practice. For contemporary researchers, the story of Amylocaine underscores the importance of rigorous pharmacokinetic and toxicological evaluation in drug development, a practice that has evolved significantly since the pioneering work of Ernest Fourneau.

References

- 1. Amylocaine - Wikipedia [en.wikipedia.org]

- 2. Amylocaine [medbox.iiab.me]

- 3. Buy this compound | 532-59-2 [smolecule.com]

- 4. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amylocaine | C14H21NO2 | CID 10767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 7. crimsonpublishers.com [crimsonpublishers.com]

- 8. woodlibrarymuseum.org [woodlibrarymuseum.org]

- 9. anaesthetists.org [anaesthetists.org]

An In-depth Technical Guide to the Solubility and Stability of Amylocaine Hydrochloride in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amylocaine hydrochloride, historically known as Stovaine, was the first synthetic local anesthetic.[1] As a benzoate (B1203000) ester, its clinical application and formulation development are intrinsically linked to its physicochemical properties, particularly its solubility and stability in aqueous solutions. This technical guide provides a comprehensive overview of these critical attributes, offering valuable insights for researchers and professionals involved in drug development and formulation. While specific quantitative stability data for this compound is limited in publicly available literature, this guide consolidates known information and extrapolates from data on analogous ester-type local anesthetics to provide a thorough understanding of its behavior in aqueous environments.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of the ester formed from benzoic acid and 1-(dimethylamino)-2-methyl-2-butanol. Its chemical structure is characterized by a lipophilic aromatic ring, an intermediate ester linkage, and a hydrophilic tertiary amine group.

| Property | Value | Reference |

| Chemical Name | [1-(dimethylamino)-2-methylbutan-2-yl] benzoate;hydrochloride | [2] |

| Synonyms | Stovaine, Amyleine hydrochloride | [2] |

| CAS Number | 532-59-2 | [2] |

| Molecular Formula | C₁₄H₂₂ClNO₂ | [2] |

| Molecular Weight | 271.78 g/mol | [2] |

| pKa | Data not available. For analogous local anesthetics like lidocaine (B1675312), the pKa is around 7.6-8.0 and is temperature-dependent.[3] | |

| LogP (Octanol/Water) | 3.43 (for the free base) | [4] |

Solubility in Aqueous Solutions

This compound is known to be soluble in water. One source indicates that one gram of this compound dissolves in 2 ml of water, suggesting a high solubility of approximately 500 mg/mL. The solubility of local anesthetics is influenced by factors such as pH and temperature.

Table 2.1: Solubility of this compound

| Solvent | Solubility | Temperature | Reference |

| Water | 1 g in 2 mL (~500 mg/mL) | Not specified |

Factors Affecting Solubility:

-

pH: As a weak base, the solubility of this compound is pH-dependent. At pH values below its pKa, the amine group is protonated, forming the more water-soluble hydrochloride salt. As the pH increases above the pKa, the uncharged free base form predominates, which is less water-soluble.

-

Temperature: The solubility of most solids in water increases with temperature. While specific data for this compound is unavailable, studies on other local anesthetics like lidocaine show a positive correlation between temperature and aqueous solubility.[5]

Stability in Aqueous Solutions